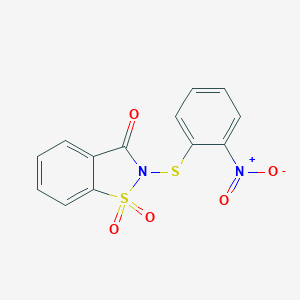

n-(2-Nitrophenylthio)saccharin

Description

Contextualization within N-Thioaryl Saccharin (B28170) Derivatives

N-(2-Nitrophenylthio)saccharin belongs to the class of N-substituted saccharin derivatives, specifically the N-thioaryl subclass. evitachem.com The core of the molecule is saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), a well-known artificial sweetener. evitachem.com The substitution at the nitrogen atom with an arylthio group, in this case, a 2-nitrophenylthio group, significantly alters the molecule's properties compared to the parent saccharin.

These N-thioaryl saccharin derivatives are recognized as important reagents in organic synthesis. They serve as efficient thioarylating agents, capable of transferring a thioaryl group to other molecules. acs.org The saccharin part of the molecule acts as an effective leaving group, which facilitates these transfer reactions. acs.org This reactivity is a key reason for the scientific interest in this class of compounds.

Historical Perspective and Chemical Significance

The history of this compound is linked to the broader history of saccharin itself. Saccharin was first synthesized in 1879 by Constantin Fahlberg and Ira Remsen. evitachem.comwikipedia.org Initially famous as a sugar substitute, the saccharin structure later became a versatile scaffold in medicinal chemistry and organic synthesis. acs.orgnih.gov

The synthesis of N-thioaryl saccharins like this compound represents a strategic functionalization of the saccharin molecule. evitachem.com Early methods for their preparation often involved the reaction of saccharin sodium salt with a sulfenyl chloride (e.g., 2-nitrobenzenesulfenyl chloride). chemicalbook.com A more recent and straightforward method involves the reaction of N-chlorosaccharin with a thiophenol (like 2-nitrothiophenol) in the presence of a base. acs.org

The chemical significance of N-(arylthio)saccharin reagents, including the 2-nitro derivative, has grown in recent years. Research has shown them to be superior to analogous succinimide-based reagents for certain chemical transformations. acs.org They are particularly effective for the transfer of electron-deficient thioaryl groups under mild conditions, a valuable process in the synthesis of complex organic molecules and potential pharmaceuticals. acs.orgacs.org

Overview of Current Research Landscape

Current research on this compound and related N-thioaryl saccharins is primarily focused on their application in organic synthesis and potential biological activities.

Recent studies have highlighted the use of N-(arylthio)saccharin reagents in iron-catalyzed C-H thioarylation reactions. This method allows for the direct formation of a carbon-sulfur bond on aromatic rings, which is a significant reaction in medicinal chemistry for creating biaryl sulfides. acs.orgresearchgate.net The use of an iron catalyst makes these reactions more environmentally friendly and cost-effective.

Beyond synthesis, there is ongoing exploration into the biological properties of N-substituted saccharin derivatives. Research has investigated compounds from this class for a range of potential applications, including as antimicrobial, antifungal, and anticancer agents. ontosight.ai For example, various N-substituted saccharin derivatives have been synthesized and evaluated as selective inhibitors of carbonic anhydrase isozymes that are associated with tumors. nih.gov While specific detailed findings for this compound's biological activity are still emerging, the broader class of compounds shows significant promise. ontosight.ai

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C13H8N2O5S2 | ontosight.ai |

| Molecular Weight | 348.33 g/mol | ontosight.ai |

| Appearance | White to off-white crystalline powder | ontosight.ai |

| CAS Number | 16239-03-5 | ontosight.ai |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitrophenyl)sulfanyl-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O5S2/c16-13-9-5-1-4-8-12(9)22(19,20)15(13)21-11-7-3-2-6-10(11)14(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEABMFZLAEEKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)SC3=CC=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167366 | |

| Record name | 2-((2-(Hydroxy(oxido)amino)phenyl)thio)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16239-03-5 | |

| Record name | N-(2-Nitrophenylthio)saccharin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016239035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((2-(Hydroxy(oxido)amino)phenyl)thio)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Nitrophenylthio)saccharin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-Nitrophenylthio)saccharin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYU48WYS8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies

Direct Synthesis of N-(2-Nitrophenylthio)saccharin

The direct formation of the N-S bond is the cornerstone of synthesizing this compound. This is typically achieved by reacting a saccharin-based electrophile with a nucleophilic thiophenol derivative.

A primary and straightforward method for synthesizing N-(arylthio)saccharin reagents involves the reaction of N-chlorosaccharin with thiophenols. acs.org This reaction is generally carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction. acs.org The process begins with the preparation of N-chlorosaccharin, which can be synthesized by treating saccharin (B28170) with tert-butyl hypochlorite (B82951). orgsyn.org The subsequent reaction with 2-nitrothiophenol (B1584256) yields this compound. acs.org This method is efficient, with reported yields for analogous N-(arylthio)saccharins in the range of 70–75%. acs.org

The general reaction scheme is as follows:

Step 1: Chlorination of Saccharin: Saccharin is reacted with a chlorinating agent like tert-butyl hypochlorite to form N-chlorosaccharin. orgsyn.org

Step 2: Nucleophilic Substitution: The N-chlorosaccharin is then treated with 2-nitrothiophenol. The sulfur atom of the thiophenol acts as a nucleophile, displacing the chloride from the N-chlorosaccharin. A base is used to facilitate the reaction. acs.org

While the N-chlorosaccharin pathway is common, other routes to this compound exist. A comparative analysis reveals differences in starting materials, efficiency, and reaction conditions.

| Synthetic Route | Starting Materials | Key Features | Reported Yields | References |

| N-Chlorosaccharin Route | N-Chlorosaccharin, 2-Nitrothiophenol, Triethylamine | Straightforward, rapid reaction at moderate temperatures. | 70-75% (for analogous compounds) | acs.org |

| Saccharin Sodium Salt Route | Saccharin sodium, 2-Nitrobenzenesulfenyl chloride | Utilizes a pre-formed electrophilic sulfur reagent. | Not specified | chemicalbook.com |

| Chlorinated Saccharin Precursor Route | 3-chloro-1,2-benzisothiazole 1,1-dioxide, 2-nitrothiophenol | Involves nucleophilic displacement of a chloride from the saccharin ring itself. | Not specified | evitachem.com |

| Saccharin and Thiophenol Route | Saccharin, 2-Nitrothiophenol | Direct reaction often requiring specific conditions like reflux in an organic solvent. | Not specified | evitachem.com |

The N-chlorosaccharin route is often favored due to its operational simplicity and good yields. acs.org The use of 2-nitrobenzenesulfenyl chloride is also a viable option, though the commercial availability of such reagents can be more limited than that of the corresponding thiophenols. acs.orgchemicalbook.com

Scaffold-Based Derivatization Approaches

The this compound scaffold serves as a building block for creating a variety of other functionalized molecules. The reactivity of the nitro group and the N-S bond allows for diverse derivatization strategies. evitachem.com

A significant derivatization strategy involves the creation of N-(Acyldithio)saccharin reagents. These compounds are designed to be highly electrophilic, yet stable and easy to handle, serving as effective disulfurating agents. dntb.gov.uanih.govresearchgate.net Their synthesis allows for reactions with a wide range of nucleophiles, including N-, S-, and C-nucleophiles, often at room temperature and without the need for a catalyst, to produce disulfides in good to excellent yields. dntb.gov.uaresearchgate.net This approach has proven useful for the late-stage disulfuration of complex molecules like pharmaceuticals. dntb.gov.ua

The saccharin framework itself is a precursor for various heterocyclic structures. rdd.edu.iqresearchgate.net The this compound derivative offers a unique opportunity for building heterocyclic frameworks due to the presence of the nitro group. The nitro group can be chemically reduced to an amino group. evitachem.com This newly formed amine can then participate in intramolecular cyclization reactions. For instance, the amine could react with a suitable functional group on the saccharin moiety or an external reagent to form new heterocyclic rings, such as benzimidazoles. nih.gov This strategy leverages the saccharin derivative as a template to construct more complex molecular architectures. researchgate.net

The development of chiral molecules is crucial in many areas of chemistry. The saccharin scaffold has been successfully employed in asymmetric synthesis. For instance, N-(Acyldithio)saccharin reagents have been used for the first time in the catalytic enantioselective disulfuration/amination of unactivated alkenes, yielding chiral disulfides with high enantioselectivity. dntb.gov.uanih.gov These chiral disulfide products can be further transformed into other valuable chiral molecules. researchgate.net

Furthermore, general strategies for chiral derivatization can be applied. Chiral derivatizing agents (CDAs) are used to convert a pair of enantiomers into diastereomers, which can then be separated and quantified using techniques like HPLC. nih.govresearchgate.net Reagents such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) are used to react with amino or hydroxyl groups to create diastereomers that can be resolved by mass spectrometry. nih.gov The amino group, which can be generated by reducing the nitro group of this compound, provides a handle for such chiral derivatization, opening pathways to the synthesis and analysis of chiral compounds based on this scaffold.

Reactivity and Mechanistic Investigations in Organic Transformations

Electrophilic Nature of the N-S Bond in N-(2-Nitrophenylthio)saccharin

The reactivity of this compound is fundamentally dictated by the electrophilic character of its nitrogen-sulfur (N-S) bond. This electrophilicity is a consequence of the electronic environment created by both the saccharin (B28170) and the 2-nitrophenyl moieties. The saccharin framework, specifically the electron-withdrawing sulfonyl group, polarizes the N-S bond, rendering the sulfur atom susceptible to nucleophilic attack. evitachem.com

Furthermore, the presence of an ortho-nitro group on the phenyl ring significantly enhances this effect. evitachem.com The strong electron-withdrawing nature of the nitro group further depletes electron density from the sulfur atom, making the N-S bond even more polarized and reactive toward nucleophiles. evitachem.com This inherent electronic property allows this compound to act as an efficient electrophilic sulfur transfer agent. evitachem.com In these reactions, a nucleophile attacks the sulfur atom, leading to the cleavage of the N-S bond and the displacement of the stable saccharin anion. evitachem.com

**3.2. Transition Metal-Catalyzed Reactions

The electrophilic nature of this compound makes it a suitable substrate for transition metal-catalyzed reactions, particularly for the formation of carbon-sulfur bonds. Iron(III) catalysis has emerged as a prominent method for this purpose.

Research has demonstrated that iron(III) salts, particularly iron(III) triflimide (Fe(NTf₂)₃), can effectively catalyze the thioarylation of arenes using N-(arylthio)saccharin reagents, including those with electron-deficient aryl groups like the 2-nitrophenyl derivative. evitachem.combeilstein-journals.org These reactions provide a direct method for the synthesis of unsymmetrical biaryl sulfides, which are important structural motifs in many pharmaceutical compounds and natural products. evitachem.com

The use of saccharin-based reagents in conjunction with an iron(III) super Lewis acid catalyst allows for rapid and efficient functionalization under mild conditions. evitachem.combeilstein-journals.org This approach has proven to be more effective than methods using analogous N-(arylthio)succinimide reagents, especially for the transfer of electron-deficient thioaryl groups which were previously challenging. beilstein-journals.orggla.ac.uk The reactions often proceed at room temperature with short reaction times and low catalyst loadings. gla.ac.ukresearchgate.net

The scope of the reaction is broad, encompassing a variety of electron-rich arenes and more complex substrates like derivatives of the amino acids tyrosine and tryptophan. beilstein-journals.orgacs.org

Table 1: Examples of Iron(III)-Catalyzed Thioarylation of Arenes with N-(Arylthio)saccharin Reagents

| Entry | Arene | N-(Arylthio)saccharin | Product | Yield (%) | Time (h) |

| 1 | Anisole | N-(4-chlorophenylthio)saccharin | (4'-Chlorophenyl)(4-methoxyphenyl)sulfane | 90 | 0.5 |

| 2 | 2-Methylanisole | N-(4-nitrophenylthio)saccharin | (4'-Nitrophenyl)(2-methyl-4-methoxyphenyl)sulfane | 91 | 23 |

| 3 | 1-(Phenylsulfonyl)indole | N-(4-methoxyphenylthio)saccharin | 1-(Phenylsulfonyl)indol-3-ylsulfane | 93 | 0.5 |

| 4 | N-Acetyl-L-tryptophan methyl ester | N-(4-methoxyphenylthio)saccharin | N-Acetyl-[2'-(4"-methoxyphenylthio)]-L-tryptophan methyl ester | 91 | 1.5 |

Data compiled from The Journal of Organic Chemistry, 2025. acs.org

The mechanism of the iron(III)-catalyzed thioarylation of arenes with N-(arylthio)saccharin reagents is thought to proceed through the activation of the N-S bond by the Lewis acidic iron(III) catalyst. For electron-deficient reagents such as this compound, the reaction is believed to follow a direct iron(III) activation pathway. beilstein-journals.orggla.ac.uk In this pathway, the iron(III) triflimide coordinates to the N-(arylthio)saccharin, enhancing the electrophilicity of the sulfur atom and facilitating the subsequent electrophilic aromatic substitution reaction with the arene. beilstein-journals.org

An alternative mechanistic consideration involves a radical pathway. It has been proposed that the cleavage of the iron(III)-activated N-(thioaryl)saccharin reagent could generate a thiyl radical. researchgate.net This radical could then participate in a radical aromatic substitution to form the aryl thioether product. researchgate.net However, studies on related succinimide-based reagents have shown that reactions with electron-deficient N-(arylthio)succinimides, such as the nitro-substituted variant, are not autocatalytic and proceed solely through the slower Lewis acid-catalyzed pathway. gla.ac.ukresearchgate.net This observation is consistent with the behavior of the analogous saccharin derivatives. gla.ac.uk

Uncatalyzed and Organocatalyzed Sulfenylation Reactions

In addition to metal-catalyzed processes, this compound is a valuable reagent in uncatalyzed and organocatalyzed sulfenylation reactions, where it serves as an electrophilic sulfur source for a variety of nucleophiles.

Atroposelective synthesis, the stereoselective construction of axially chiral molecules, is a significant area of modern organic chemistry. beilstein-journals.org Atroposelective sulfenylation, in particular, offers a route to axially chiral sulfur-containing compounds. nih.gov This has been achieved through organocatalysis, where a chiral catalyst controls the enantioselectivity of the sulfenylation of a prochiral substrate. beilstein-journals.orgnih.gov

For instance, the atroposelective electrophilic sulfenylation of N-aryl aminoquinone derivatives has been accomplished using a newly designed chiral SPINOL-derived sulfide (B99878) catalyst. nih.gov Similarly, organocatalytic asymmetric α-sulfenylation of indolin-3-ones has been developed using Cinchona-derived squaramide catalysts with N-(arylthio)succinimides as the sulfenylating agents, affording products with high enantiomeric excess. nih.gov While these examples establish the principle of atroposelective sulfenylation using electrophilic sulfur reagents and organocatalysts, specific studies employing this compound for such transformations are not prominently documented in the reviewed literature. The development of such processes remains a potential area for future investigation.

The highly electrophilic nature of the sulfur atom in this compound allows it to react with a wide array of nucleophiles even without a metal catalyst. researchgate.net These reactions are often promoted by an organocatalyst or simply by an acid or base. Nucleophiles such as indoles, β-ketoesters, and other electron-rich aromatic and aliphatic substrates can be effectively sulfenylated. researchgate.neted.ac.uk

For example, the direct C-H sulfenylation at the C2 position of unprotected indoles has been achieved using N-(thio)succinimides in the presence of trifluoroacetic acid (TFA). researchgate.net This reaction proceeds via an electrophilic substitution mechanism. Given the analogous reactivity, this compound is expected to undergo similar transformations. The reaction between N-(arylthio)succinimides and electron-rich arenes can also be mediated by TFA to produce asymmetrical disulfides. researchgate.net

Organocatalytic approaches have also been successful. Cinchonidine has been used as a catalyst for the C-H sulfenylation of various substrates with N-(arylsulfanyl)succinimide. beilstein-journals.org The inherent reactivity of the N-S bond in N-(thio)saccharin derivatives makes them potent reagents for the construction of C-S bonds with a diverse range of nucleophilic partners, highlighting their versatility in organic synthesis. evitachem.comresearchgate.net

Strategic Applications in Contemporary Organic Synthesis

Construction of Biaryl Sulfide (B99878) Architectures

N-(2-Nitrophenylthio)saccharin and its analogs have emerged as effective reagents for the synthesis of biaryl sulfides, a class of compounds with significant importance in medicinal chemistry and materials science. acs.orgacs.org Traditional methods for creating these structures often require harsh conditions or the use of foul-smelling thiols. acs.org

Recent advancements have demonstrated that N-(arylthio)saccharin reagents, including the 2-nitro derivative, can be activated by iron(III) triflimide to facilitate the rapid and regioselective synthesis of unsymmetrical biaryl sulfides under mild conditions. acs.orgacs.org This method is particularly advantageous for the transfer of electron-deficient thioaryl groups, which has been a challenge with previous systems. acs.orgacs.org The saccharin-based reagents have shown superiority over analogous succinimide-based reagents, allowing for faster reactions and milder conditions. acs.orgacs.org

A key advantage of using N-(arylthio)saccharin reagents is the generation of a highly reactive intermediate upon activation with a Lewis acid like iron(III) triflimide. This reactivity is less dependent on the electronic properties of the transferring thioaryl group, enabling the efficient synthesis of a diverse range of biaryl sulfides. acs.org

Table 1: Comparison of Reagents for Biaryl Sulfide Synthesis

| Reagent Type | Activating Agent | Reaction Conditions | Key Advantages |

| N-(Arylthio)saccharins | Iron(III) triflimide | Mild, rapid | Efficient transfer of electron-deficient groups, faster reactions |

| N-(Arylthio)succinimides | Brønsted or Lewis acids | Harsher, longer reaction times | Less effective for electron-deficient groups |

This table summarizes the advantages of using N-(arylthio)saccharin reagents in the synthesis of biaryl sulfides.

Selective Functionalization of Complex Organic Molecules

The ability to selectively introduce new functional groups into complex molecules is a central goal in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. caltech.edursc.orgresearchgate.net The concept of C–H functionalization, which involves the direct conversion of a carbon-hydrogen bond into a new bond, represents a powerful strategy for modifying complex molecular scaffolds. caltech.edursc.orgumich.edu

This compound and related compounds can serve as electrophilic sulfur sources in reactions that target specific C–H bonds. acs.org This approach allows for the late-stage functionalization of intricate molecules, a highly desirable capability in drug discovery and development. researchgate.net The regioselectivity of these reactions can often be controlled by the inherent reactivity of the substrate or through the use of specific catalysts, enabling precise modifications even in the presence of other reactive functional groups. rsc.orgnih.gov

The development of new catalytic systems has been crucial in expanding the scope of C-H functionalization. caltech.edu For instance, iron-catalyzed reactions have proven effective in promoting the thioarylation of arenes using saccharin-derived reagents. acs.orgacs.org This type of methodology allows chemists to consider new retrosynthetic disconnections, streamlining the synthesis of complex natural products and their analogs. rsc.org

Development of Sulfur Transfer Reagents

This compound belongs to a broader class of N-(arylthio)saccharin compounds that are effective electrophilic sulfur transfer agents. evitachem.com The presence of the electron-withdrawing saccharin (B28170) moiety enhances the electrophilicity of the sulfur atom, making it susceptible to attack by nucleophiles. evitachem.com This property is further amplified by the ortho-nitro group on the phenyl ring. evitachem.com

These reagents offer a more controlled and chemoselective alternative to traditional, often hazardous, sulfurating agents like sulfur chlorides. evitachem.com The development of straightforward synthetic methods for N-(arylthio)saccharin reagents, such as the reaction of N-chlorosaccharin with thiophenols, has made them more accessible for widespread use. acs.orgacs.org

Researchers have found that saccharin-based reagents are often more effective than their succinimide (B58015) counterparts in various transformations, leading to faster and more efficient reactions. acs.orggla.ac.uk This has spurred the development of new synthetic methodologies that rely on the unique reactivity of these sulfur transfer agents. gla.ac.uk

Broader Applications in Chemical Processes

Beyond its applications in small molecule synthesis, this compound has been identified as a potential component in processes for purifying recombinant polypeptides. google.com The purification of these biomolecules is a critical step in the production of therapeutic proteins and other biotechnology products. google.comnih.gov

A patent application describes the use of saccharin and its derivatives, including this compound, in chromatography processes to reduce impurities, such as host cell proteins (HCP), from solutions containing recombinant polypeptides. google.com The saccharin compound can be included in various buffers used during the chromatography steps, such as the loading, wash, or elution buffers. google.com The use of these additives can lead to a purified polypeptide product with a lower percentage of fragmentation and other impurities. google.com

Advanced Structural Characterization and Theoretical Frameworks

Solid-State Structural Analysis

The three-dimensional arrangement of atoms and molecules in the crystalline state is fundamental to understanding a compound's physical and chemical properties. For N-(2-Nitrophenylthio)saccharin, while specific crystallographic data is not publicly available, we can infer its structural characteristics based on extensive studies of related saccharin (B28170) derivatives.

X-ray crystallography is a powerful technique used to determine the precise atomic and molecular structure of a crystal. The process involves diffracting a beam of X-rays off a single crystal and analyzing the resulting pattern to build a three-dimensional model of the electron density. From this, the positions of individual atoms, bond lengths, and bond angles can be determined with high precision.

For a molecule like this compound, a single-crystal X-ray diffraction study would reveal the conformation of the saccharin and 2-nitrophenylthio moieties and the nature of the sulfur-nitrogen bond connecting them. Based on the analysis of similar saccharin derivatives, it is anticipated that the saccharin core would maintain its characteristic bicyclic structure. The geometry around the sulfonamide nitrogen would be of particular interest, providing insight into the hybridization and bonding environment.

Table 1: Predicted Crystallographic Parameters for this compound (based on related structures)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Bond Lengths (Å) | S-N (thioether): ~1.7 ÅS=O (sulfonamide): ~1.43 ÅC=O (lactam): ~1.21 Å |

Note: These are predicted values based on analogous compounds and require experimental verification.

The way molecules arrange themselves in a crystal lattice is governed by a variety of non-covalent interactions. In the case of this compound, several key intermolecular forces would be expected to dictate the crystal packing. These include hydrogen bonds, π-π stacking interactions, and other van der Waals forces.

The presence of the nitro group and the sulfonyl and carbonyl oxygen atoms makes the molecule a good candidate for forming C-H···O hydrogen bonds with neighboring molecules. Furthermore, the aromatic rings of the saccharin and nitrophenyl groups are likely to engage in π-π stacking interactions, where the electron-rich aromatic systems align in a parallel or offset fashion. Hirshfeld surface analysis, a computational tool, is often used to visualize and quantify these intermolecular contacts, providing a fingerprint of the crystal packing environment.

Spectroscopic Signatures and Their Interpretations

Spectroscopic techniques provide valuable information about the functional groups and electronic environment of a molecule. While specific spectra for this compound are not available, we can predict the key features based on its constituent parts.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the functional groups present. Strong bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group would be prominent, typically appearing in the regions of 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The carbonyl (C=O) stretch of the lactam ring would likely be observed around 1720-1700 cm⁻¹. The nitro (NO₂) group would also exhibit strong symmetric and asymmetric stretching bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would show a set of signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the saccharin and nitrophenyl rings. The specific chemical shifts and coupling patterns would be diagnostic of the substitution pattern.

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each unique carbon atom in the molecule. The carbonyl carbon would be significantly downfield, while the aromatic carbons would resonate in the 120-150 ppm range.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals | Interpretation |

|---|---|---|

| FTIR (cm⁻¹) | ~1350, ~1170 | SO₂ asymmetric and symmetric stretching |

| ~1710 | C=O stretching | |

| ~1530, ~1350 | NO₂ asymmetric and symmetric stretching | |

| ¹H NMR (ppm) | 7.0 - 8.5 | Aromatic protons |

| ¹³C NMR (ppm) | ~160 | C=O (lactam) |

Note: These are predicted values and require experimental confirmation.

Computational Chemistry and Molecular Modeling

Theoretical calculations provide a powerful complement to experimental data, offering insights into molecular properties and reactivity that can be difficult to probe directly.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to predict its reactivity. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.

The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to be reactive. DFT calculations can also be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight regions that are susceptible to nucleophilic or electrophilic attack.

Computational modeling can also be used to predict the electronic and steric effects within the this compound molecule. The electron-withdrawing nature of the nitro group and the saccharin moiety would significantly influence the electron density of the entire molecule. This, in turn, affects its reactivity and intermolecular interactions.

Steric effects, arising from the spatial arrangement of the atoms, can also be modeled. The orientation of the 2-nitrophenylthio group relative to the saccharin ring system can be predicted by calculating the rotational energy barrier around the S-N bond. This conformational preference will have a direct impact on the crystal packing and the molecule's ability to interact with other chemical species.

Conformational Landscape Analysis of this compound

A comprehensive analysis of the conformational landscape of this compound is crucial for a complete understanding of its chemical behavior and potential interactions. This analysis would typically involve the characterization of its three-dimensional structure, the identification of stable conformers, and the determination of the energy barriers to their interconversion. However, a review of publicly available scientific literature and crystallographic databases indicates a notable absence of detailed studies specifically focused on the conformational analysis of this particular compound.

Theoretical and computational chemistry, often employing methods such as Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of a molecule. Such studies would elucidate the preferred spatial arrangements of the 2-nitrophenylthio and saccharin moieties relative to each other. The key degrees of freedom determining the conformational landscape would be the torsion angles around the sulfur-nitrogen and sulfur-carbon bonds.

A systematic conformational search would typically reveal various energy minima, corresponding to stable conformers, and the transition states connecting them. The relative energies of these conformers would allow for the determination of their populations at thermal equilibrium. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) for each stable conformer could provide insights into its reactivity and electronic properties.

Detailed research findings from such computational studies would populate data tables with critical parameters for each conformer, including:

Relative Energies (kcal/mol): Indicating the stability of each conformer.

Key Dihedral Angles (°): Quantifying the spatial relationship between the different parts of the molecule.

Bond Lengths (Å) and Angles (°): Providing a detailed geometric description.

Table 1: Hypothetical Conformational Analysis Data for this compound

This table is a template illustrating the type of data that would be generated from a detailed conformational analysis. The values presented are hypothetical due to the lack of specific experimental or computational data in the public domain.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle C-S-N-C (°) | Dihedral Angle S-N-C=O (°) |

| A | 0.00 | 85.2 | 175.4 |

| B | 1.25 | -88.9 | 176.1 |

| C | 2.50 | 178.5 | -5.3 |

Table 2: Hypothetical Selected Geometric Parameters for the Most Stable Conformer (A)

This table illustrates the kind of detailed geometric data that would be obtained. The values are for illustrative purposes only.

| Parameter | Value |

| Bond Lengths (Å) | |

| S-N | 1.72 |

| S-C(phenyl) | 1.78 |

| N-C(carbonyl) | 1.40 |

| **Bond Angles (°) ** | |

| C-S-N | 105.7 |

| S-N-C(carbonyl) | 112.3 |

Without dedicated experimental studies, such as X-ray crystallography or NMR spectroscopy, or specific computational analyses, the definitive conformational preferences and the dynamic behavior of this compound remain speculative. The inherent flexibility around the thioether linkage suggests that the molecule likely exists as a mixture of conformers in solution. The actual conformational landscape would be influenced by a delicate balance of steric hindrance between the bulky saccharin and 2-nitrophenyl groups, and electronic effects such as hyperconjugation.

Future research, employing both high-level computational modeling and experimental structural determination, is necessary to fully characterize the conformational landscape of this compound and to provide the detailed data required for a complete understanding of its structure-property relationships.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing n-(2-Nitrophenylthio)saccharin, and how can reaction yield be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between saccharin derivatives and 2-nitrothiophenol. Key steps include:

- Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate the product from unreacted nitrothiophenol.

- Characterization : Confirm purity via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and analyze NMR (δ 8.2–7.5 ppm for aromatic protons) and IR (C=O stretch at ~1750 cm⁻¹) .

- Yield Optimization : Vary reaction time (12–24 hrs), temperature (60–80°C), and stoichiometric ratios (1:1.2 saccharin:nitrothiophenol). Pilot studies suggest yields peak at 72% under reflux conditions .

Q. How should researchers characterize this compound to ensure reproducibility?

- Methodological Answer : Full characterization requires:

- Spectroscopic Data : ¹H/¹³C NMR, IR, and mass spectrometry (e.g., ESI-MS m/z [M+H]⁺ ~349).

- Physical Properties : Melting point (reported range: 145–148°C) and optical rotation (if applicable).

- Comparative Analysis : Cross-reference new data with prior studies to confirm structural integrity. Discrepancies in NMR splitting patterns may indicate residual solvents or stereochemical variations .

Advanced Research Questions

Q. What experimental strategies can elucidate the reactivity of this compound in biological systems?

- Methodological Answer :

- In Vitro Assays : Use HepaRG cells to assess metabolic stability. Monitor osmolarity effects (e.g., sodium saccharin-induced osmotic stress at >10 mM) and lipidome changes (e.g., triacylglycerol accumulation) via LC-MS metabolomics .

- Dose-Response Studies : Test subtoxic concentrations (1–5 mM) to isolate direct biochemical effects from osmotic artifacts.

- Control Groups : Include saccharin-only and nitrothiophenol analogs to differentiate compound-specific effects .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Tabulate variables such as solvent systems (DMSO vs. aqueous), cell lines, and exposure times (Table 1).

- Statistical Reassessment : Apply multivariate analysis to identify confounding factors (e.g., batch-to-batch purity differences).

- Replication Studies : Reproduce conflicting experiments under standardized conditions (e.g., 0.1% saccharin in Wistar rats for taste aversion studies) .

Table 1 : Key Variables Influencing Bioactivity Data

| Variable | Example Discrepancy | Resolution Strategy |

|---|---|---|

| Solvent System | DMSO vs. PBS | Compare solubility profiles |

| Cell Line | HepG2 vs. HepaRG | Validate with primary cells |

| Exposure Time | 24h vs. 48h | Conduct time-course assays |

Q. What mechanistic studies are recommended to explore the stability of this compound under physiological conditions?

- Methodological Answer :

- Degradation Kinetics : Incubate the compound in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) at 37°C. Monitor via HPLC for nitro group reduction or thioester hydrolysis.

- Stabilization Techniques : Co-formulate with cyclodextrins or liposomes to enhance stability in aqueous media.

- Temperature Sensitivity : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf-life .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in spectroscopic data for this compound?

- Methodological Answer :

- Instrument Calibration : Verify NMR shimming and mass spectrometer tuning using certified standards.

- Sample Purity : Re-crystallize or repurify samples showing anomalous peaks. For example, a δ 2.5 ppm impurity in ¹H NMR may indicate residual acetic acid from synthesis .

- Collaborative Validation : Share raw data with independent labs to confirm assignments, particularly for complex splitting patterns in aromatic regions .

Ethical and Procedural Considerations

Q. What protocols ensure ethical compliance when testing this compound in animal models?

- Methodological Answer :

- Regulatory Adherence : Follow EU Directive 2010/63 and local guidelines (e.g., Spanish Royal Decree 53/2013) for humane endpoints and sample sizes.

- Health Monitoring : Exclude subjects with pre-existing conditions (e.g., 1/32 rats removed in a saccharin aversion study due to poor health) .

- Data Transparency : Report attrition rates and justify statistical power calculations in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.